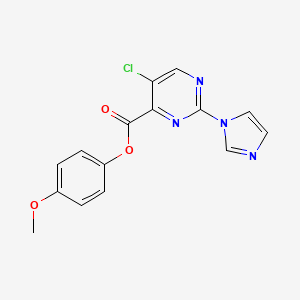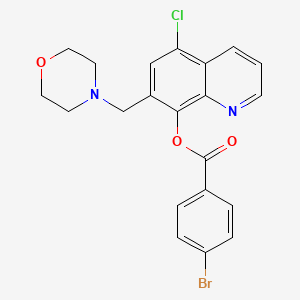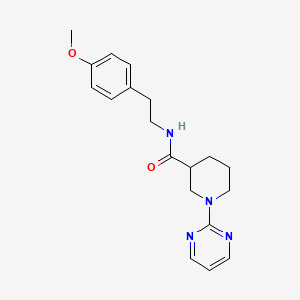![molecular formula C24H27N3O4 B15105330 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and a phthalazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Phthalazinone Moiety: This can be synthesized through a condensation reaction involving phthalic anhydride and a suitable amine.
Coupling of the Intermediates: The final step involves coupling the tetrahydropyran intermediate with the phthalazinone intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the phthalazinone moiety.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: Known for its biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H27N3O4/c1-27-23(29)20-6-4-3-5-19(20)21(26-27)15-22(28)25-16-24(11-13-31-14-12-24)17-7-9-18(30-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,25,28) |
InChI Key |
UHWKZRYJOWMCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15105257.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B15105260.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B15105269.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)



![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15105302.png)
![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
![4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine](/img/structure/B15105322.png)

